molecular formula C14H18N2OS B2454525 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone CAS No. 1705229-55-5

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone

Cat. No.: B2454525
CAS No.: 1705229-55-5
M. Wt: 262.37
InChI Key: ZYEQLOCABHWNDK-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a critical role in immune response regulation. By inhibiting JAK1, the compound disrupts the IL-6 signaling pathway, which can help alleviate symptoms in autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable and demonstrates dose-dependent efficacy . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Further preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies are conducted to support its clinical development .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These effects demonstrate the compound’s potential utility in treating autoimmune diseases such as rheumatoid arthritis .

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-12-8-10-5-6-11(9-12)16(10)14(17)13-4-2-3-7-15-13/h2-4,7,10-12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEQLOCABHWNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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